3-Benzyl-4-(difluoromethoxy)aniline hydrochloride 3-Benzyl-4-(difluoromethoxy)aniline hydrochloride
Brand Name: Vulcanchem
CAS No.: 1052549-39-9
VCID: VC6594252
InChI: InChI=1S/C14H13F2NO.ClH/c15-14(16)18-13-7-6-12(17)9-11(13)8-10-4-2-1-3-5-10;/h1-7,9,14H,8,17H2;1H
SMILES: C1=CC=C(C=C1)CC2=C(C=CC(=C2)N)OC(F)F.Cl
Molecular Formula: C14H14ClF2NO
Molecular Weight: 285.72

3-Benzyl-4-(difluoromethoxy)aniline hydrochloride

CAS No.: 1052549-39-9

Cat. No.: VC6594252

Molecular Formula: C14H14ClF2NO

Molecular Weight: 285.72

* For research use only. Not for human or veterinary use.

3-Benzyl-4-(difluoromethoxy)aniline hydrochloride - 1052549-39-9

Specification

CAS No. 1052549-39-9
Molecular Formula C14H14ClF2NO
Molecular Weight 285.72
IUPAC Name 3-benzyl-4-(difluoromethoxy)aniline;hydrochloride
Standard InChI InChI=1S/C14H13F2NO.ClH/c15-14(16)18-13-7-6-12(17)9-11(13)8-10-4-2-1-3-5-10;/h1-7,9,14H,8,17H2;1H
Standard InChI Key QVLZRNWEKCFCRT-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CC2=C(C=CC(=C2)N)OC(F)F.Cl

Introduction

Structural and Nomenclature Considerations

The compound 3-benzyl-4-(difluoromethoxy)aniline hydrochloride (IUPAC name: 3-benzyl-4-(difluoromethoxy)aniline hydrochloride) features a benzyl group at the 3-position, a difluoromethoxy group at the 4-position, and a protonated aniline moiety stabilized by a chloride counterion. Its molecular formula is C14H14F2NOHCl\text{C}_{14}\text{H}_{14}\text{F}_2\text{NO} \cdot \text{HCl}, with a molecular weight of 306.73 g/mol . The benzyl group introduces steric bulk and potential π-π interactions, while the difluoromethoxy group enhances metabolic stability compared to non-fluorinated analogs .

Synthetic Pathways and Challenges

Nitration and Fluorination Strategies

While direct synthetic routes for 3-benzyl-4-(difluoromethoxy)aniline hydrochloride remain undocumented in peer-reviewed literature, analogous methodologies for chlorinated derivatives provide foundational insights. For example, the nitration of chlorodifluoromethoxybenzene using mixed acid (H2_2SO4_4/HNO3_3) at 15–20°C yields 4-nitro intermediates, which are subsequently hydrogenated to anilines . Adapting this approach would require substituting the chlorodifluoromethoxy precursor with a benzyl-difluoromethoxy analog.

Key Reaction Parameters:

  • Nitration: Optimal yields (89%) are achieved with a 3:1 molar ratio of H2_2SO4_4 to HNO3_3 at 15–20°C .

  • Hydrogenation: Raney nickel catalysis under 2–3 MPa H2_2 at 30–45°C achieves 60–64% yields for chlorinated analogs .

Physicochemical Properties

Spectroscopic Characterization

While data for the benzyl derivative is unavailable, its chlorinated analog exhibits diagnostic NMR signals:

  • 1H NMR^1\text{H NMR}: Aromatic protons at 6.60–7.02 ppm and NH2_2 protons at 3.68 ppm .

  • 19F NMR^{19}\text{F NMR}: Difluoromethoxy groups typically resonate at -80 to -85 ppm .

The benzyl group’s protons would appear as a multiplet at 7.20–7.40 ppm (aromatic) and a singlet at 4.50 ppm (CH2_2).

Thermal Stability

Differential scanning calorimetry (DSC) of similar hydrochlorides shows decomposition onset temperatures of 180–220°C . The benzyl substituent may lower thermal stability due to increased steric strain.

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